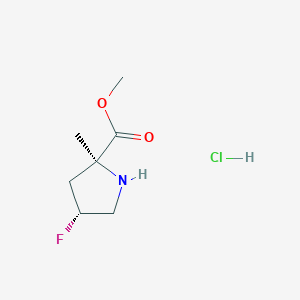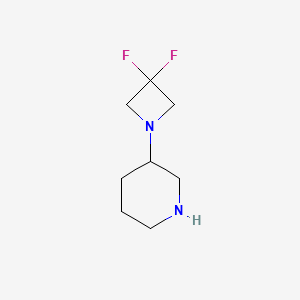
4,6-Dichloro-2-(1-(trifluoromethyl)cyclopropyl)pyrimidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,6-Dichloro-2-(1-(trifluoromethyl)cyclopropyl)pyrimidine is a heterocyclic compound that features a pyrimidine ring substituted with chlorine atoms at the 4 and 6 positions, and a trifluoromethylcyclopropyl group at the 2 position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-Dichloro-2-(1-(trifluoromethyl)cyclopropyl)pyrimidine typically involves the chlorination of a pyrimidine precursor. One common method involves the reaction of 4,6-dihydroxy-pyrimidine with sulfur oxychloride in the presence of a solvent like ethylene dichloride and a catalyst such as boric acid. The reaction is carried out under reflux conditions, followed by distillation to obtain the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
4,6-Dichloro-2-(1-(trifluoromethyl)cyclopropyl)pyrimidine undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by nucleophiles such as amines or thiols, leading to the formation of disubstituted pyrimidines.
Cross-Coupling Reactions: It can participate in Suzuki-Miyaura cross-coupling reactions with boronic acids to form biaryl derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like amines, thiols, and alkoxides in the presence of a base such as potassium carbonate.
Suzuki-Miyaura Coupling: Palladium catalysts, boronic acids, and bases like potassium phosphate in solvents such as toluene or ethanol.
Major Products Formed
Disubstituted Pyrimidines: Formed through nucleophilic substitution.
Biaryl Derivatives: Formed through Suzuki-Miyaura coupling.
科学的研究の応用
4,6-Dichloro-2-(1-(trifluoromethyl)cyclopropyl)pyrimidine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.
Industry: Utilized in the production of agrochemicals and materials with specific properties.
作用機序
The mechanism of action of 4,6-Dichloro-2-(1-(trifluoromethyl)cyclopropyl)pyrimidine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, contributing to its bioactivity .
類似化合物との比較
Similar Compounds
2,4,6-Trichloropyrimidine: Another chlorinated pyrimidine with similar reactivity but different substitution pattern.
4,6-Dichloro-2-(trifluoromethyl)pyrimidine: Lacks the cyclopropyl group, which may affect its chemical and biological properties.
特性
分子式 |
C8H5Cl2F3N2 |
|---|---|
分子量 |
257.04 g/mol |
IUPAC名 |
4,6-dichloro-2-[1-(trifluoromethyl)cyclopropyl]pyrimidine |
InChI |
InChI=1S/C8H5Cl2F3N2/c9-4-3-5(10)15-6(14-4)7(1-2-7)8(11,12)13/h3H,1-2H2 |
InChIキー |
XNFPRHKRMOICPN-UHFFFAOYSA-N |
正規SMILES |
C1CC1(C2=NC(=CC(=N2)Cl)Cl)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![8-Fluoro-5-oxa-2-azaspiro[3.5]nonane hydrochloride](/img/structure/B15227150.png)
![2-(1-Aminoethyl)-5-bromopyrrolo[2,1-f][1,2,4]triazin-4(1H)-one](/img/structure/B15227153.png)
![2-amino-1-[(2S)-2-(methoxymethyl)piperidin-1-yl]-3-methylbutan-1-one](/img/structure/B15227158.png)








